![molecular formula C26H30N2O B14364440 4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) CAS No. 95733-29-2](/img/structure/B14364440.png)
4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of ethene and dimethylaniline groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzaldehyde with N,N-dimethylaniline in the presence of a base, followed by a condensation reaction to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens, sulfonyl chlorides, Lewis acids as catalysts.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced amines.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in bioimaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its fluorescent properties make it useful in tracking cellular processes and studying molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-[2-(4-Bromophenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)
- 4,4’-[2-(4-Methoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)
- 4,4’-[2-(4-Chlorophenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)
Uniqueness
4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) stands out due to its ethoxy group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
95733-29-2 |
|---|---|
Molekularformel |
C26H30N2O |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
4-[1-[4-(dimethylamino)phenyl]-2-(4-ethoxyphenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H30N2O/c1-6-29-25-17-7-20(8-18-25)19-26(21-9-13-23(14-10-21)27(2)3)22-11-15-24(16-12-22)28(4)5/h7-19H,6H2,1-5H3 |
InChI-Schlüssel |
RKJDARGYSFWRNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


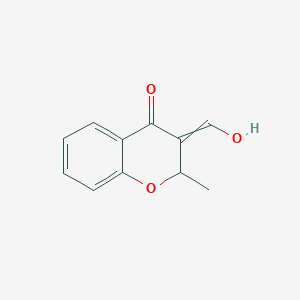
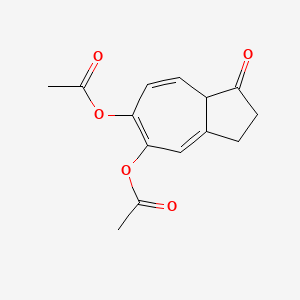
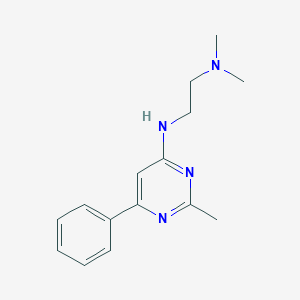

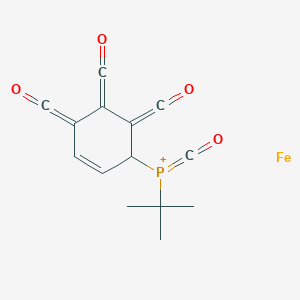
![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
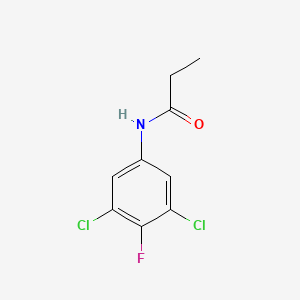

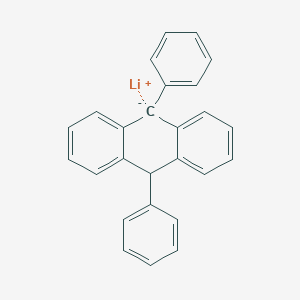
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
